PKC-IN-5

Description

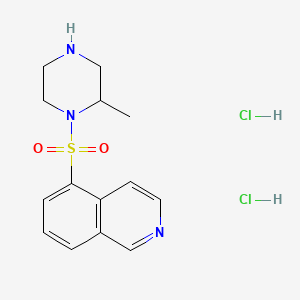

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARGPFMFRLLKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910929 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108930-17-2 | |

| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of PKC-IN-5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of PKC-IN-5, a notable inhibitor of Protein Kinase C (PKC). This document details the molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound, also identified as PKCe2054, operates through a highly specific mechanism: the disruption of the protein-protein interaction between the epsilon isoform of Protein Kinase C (PKCε) and its anchoring protein, Receptor for Activated C-Kinase 2 (RACK2). This mode of action distinguishes it from traditional kinase inhibitors that target the highly conserved ATP-binding pocket. By preventing the localization of active PKCε to specific subcellular compartments, this compound effectively attenuates its downstream signaling pathways. This guide will delve into the quantitative aspects of this inhibition, the experimental protocols for its characterization, and the consequential impact on cellular functions.

Core Mechanism of Action: Inhibition of the PKCε-RACK2 Interaction

The primary mechanism of this compound is the allosteric inhibition of the PKCε signaling cascade. Unlike competitive inhibitors that bind to the active site of the kinase, this compound targets the protein-protein interface essential for the proper localization and function of PKCε.

Upon cellular stimulation, PKCε translocates to specific subcellular locations, a process mediated by its interaction with RACKs. RACK2 is a specific binding partner for activated PKCε, anchoring it in proximity to its substrates. This compound physically obstructs this interaction, thereby preventing the recruitment of PKCε to its sites of action and inhibiting the subsequent phosphorylation of its downstream targets.

Quantitative Inhibitory Profile

A representative compound from the thienoquinoline class, which includes molecules with the characteristics of this compound, has been demonstrated to effectively disrupt the PKCε-RACK2 interaction. The following table summarizes the available quantitative data for this class of inhibitors.

| Parameter | Value | Assay Type |

| IC50 | 5.9 µM | In vitro PKCε-RACK2 protein-protein interaction assay |

| IC50 | 11.2 µM | Cellular assay (inhibition of downstream target phosphorylation) |

Downstream Signaling Pathways Affected by this compound

By disrupting the PKCε-RACK2 interaction, this compound modulates several key downstream signaling events. The inhibition of PKCε translocation leads to a reduction in the phosphorylation of its specific substrates, impacting various cellular processes.

A key substrate of PKCε is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). The phosphorylation of MARCKS by PKCε is a critical event in the regulation of cytoskeletal organization and cell motility. Inhibition of the PKCε-RACK2 interaction by compounds like this compound has been shown to interfere with MARCKS phosphorylation.

The following diagram illustrates the proposed signaling pathway and the point of intervention by this compound.

Unraveling the Isozyme Selectivity of PKC-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein kinase C (PKC) isozyme selectivity profile of the hypothetical inhibitor, PKC-IN-5. Due to the absence of publicly available data for a compound specifically named "this compound," this document will serve as a template, outlining the expected data, experimental methodologies, and signaling context for a novel PKC inhibitor. We will use established knowledge of the PKC family and common experimental practices to illustrate the characterization of such a compound.

Introduction to Protein Kinase C (PKC)

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways. These enzymes play critical roles in processes such as cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is categorized into three main subfamilies based on their structure and activation requirements:

-

Conventional PKCs (cPKCs): Comprising isoforms α, βI, βII, and γ, these require both calcium (Ca²⁺) and diacylglycerol (DAG) for their activation.

-

Novel PKCs (nPKCs): This group includes the δ, ε, η, and θ isoforms, which are dependent on DAG for activation but are calcium-independent.

-

Atypical PKCs (aPKCs): The ζ and ι/λ isoforms belong to this category and their activation is independent of both Ca²⁺ and DAG.

The high degree of homology within the catalytic domains of PKC isozymes presents a significant challenge in the development of isoform-specific inhibitors. Understanding the precise selectivity profile of a small molecule inhibitor is therefore paramount for its development as a therapeutic agent and as a tool for basic research.

This compound: Target Selectivity Profile

To characterize a novel PKC inhibitor like the hypothetical this compound, its inhibitory activity against a panel of PKC isozymes and a broader range of kinases would be determined. The data, typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a quantitative assessment of potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Protein Kinase C Isozymes

| Kinase Target | Subfamily | IC50 (nM) |

| PKCα | Conventional | [Data] |

| PKCβI | Conventional | [Data] |

| PKCβII | Conventional | [Data] |

| PKCγ | Conventional | [Data] |

| PKCδ | Novel | [Data] |

| PKCε | Novel | [Data] |

| PKCη | Novel | [Data] |

| PKCθ | Novel | [Data] |

| PKCζ | Atypical | [Data] |

| PKCι | Atypical | [Data] |

| Other Kinases | ||

| PKA | AGC Family | [Data] |

| Akt1 | AGC Family | [Data] |

| ROCK1 | AGC Family | [Data] |

| GSK3β | CMGC Family | [Data] |

| CDK2/cyclin A | CMGC Family | [Data] |

Note: The IC50 values in this table are placeholders and would be populated with experimental data.

Experimental Protocols

The determination of the kinase selectivity profile of an inhibitor like this compound involves a series of well-defined experimental procedures.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.

Objective: To determine the IC50 value of this compound for a specific PKC isozyme.

Materials:

-

Purified recombinant human PKC isozyme

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

384-well microplate

-

Microplate reader capable of detecting fluorescence.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, the PKC isozyme, the fluorescently labeled peptide substrate, and the assay buffer are combined.

-

Inhibitor Addition: The diluted this compound or DMSO (as a vehicle control) is added to the respective wells. The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well.

-

Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

To understand the functional implications of PKC inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

Canonical PKC Activation Pathway

The following diagram illustrates the general activation mechanism for conventional and novel PKC isozymes.

Caption: Canonical signaling pathway leading to the activation of conventional and novel PKC isozymes.

Experimental Workflow for Kinase Profiling

The process of characterizing a kinase inhibitor involves a systematic workflow, as depicted below.

Caption: A typical experimental workflow for the profiling of a kinase inhibitor.

Logical Relationship of Isozyme Selectivity

The goal of targeted drug design is to achieve high selectivity for the desired isozyme(s) while minimizing off-target effects.

Caption: Logical diagram illustrating the desired selectivity of an isozyme-specific inhibitor.

Conclusion

The development of isoform-specific PKC inhibitors holds significant promise for the treatment of various diseases. A thorough characterization of the selectivity and potency of novel compounds, such as the hypothetical this compound, is a critical first step in the drug discovery pipeline. This technical guide has provided a framework for the data, methodologies, and conceptual understanding required for the evaluation of a novel PKC inhibitor. As new compounds are developed, the principles and protocols outlined herein will be essential for elucidating their therapeutic potential and advancing our understanding of PKC-mediated signaling.

PKC-IN-5 and Analogs: A Technical Guide to Binding Affinity and Kinetics in the Context of the PKCε-RACK2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction to the PKCε-RACK2 Interaction

Protein Kinase C (PKC) is a family of serine/threonine kinases crucial in cellular signal transduction, regulating processes like cell proliferation, differentiation, and apoptosis. The PKCε isoform, in particular, has been implicated in various diseases, including cancer. For its activation and substrate specificity, PKCε relies on interaction with its scaffolding protein, the Receptor for Activated C-Kinase 2 (RACK2). This interaction is a critical step in the PKCε signaling cascade.

Inhibiting the PKCε-RACK2 interaction presents a promising therapeutic strategy, offering a more specific approach compared to targeting the highly conserved ATP-binding site of the kinase domain. Small molecules like PKC-IN-5 and other reported compounds are designed to disrupt this specific protein-protein interaction.

Binding Affinity of PKCε-RACK2 Interaction Inhibitors

While direct binding affinity constants (Kᵢ, Kₔ) for this compound are not publicly documented, studies on analogous compounds that inhibit the PKCε-RACK2 interaction provide a strong indication of the expected affinity range. The half-maximal inhibitory concentration (IC₅₀) is a common measure of the potency of an inhibitor.

A study on thienoquinoline derivatives identified compounds that effectively disrupt the PKCε-RACK2 interaction. Notably, N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide (referred to as compound 8) and a related analog (compound 1b) demonstrated potent inhibition. Furthermore, a peptide derived from PKCε, EAVSLKPT, also effectively inhibits this interaction.[1][2][3]

| Compound/Inhibitor | Target Interaction | Assay Type | IC₅₀ (µM) |

| Compound 8 | PKCε-RACK2 | In vitro binding assay | 5.9[1] |

| Compound 1b | PKCε-RACK2 | In vitro binding assay | 4.25[2] |

| EAVSLKPT peptide | PKCε-RACK2 | In vitro binding assay | 1.02[4] |

This table summarizes the reported IC₅₀ values for inhibitors of the PKCε-RACK2 interaction.

Kinetics of PKCε-RACK2 Interaction Inhibitors

The kinetic parameters of binding, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒ𝒻𝒻), provide a dynamic view of the inhibitor-target interaction. Unfortunately, specific kₒₙ and kₒ𝒻𝒻 values for this compound or the analogous thienoquinoline compounds are not available in the reviewed literature.

These kinetic constants are crucial for understanding the residence time of an inhibitor on its target, a key factor in its pharmacological effect. Techniques such as Surface Plasmon Resonance (SPR) are ideally suited for determining these parameters.

Experimental Protocols

The following sections detail the methodologies for the key biophysical assays used to characterize the binding affinity and kinetics of protein-protein interaction inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay suitable for high-throughput screening of PPI inhibitors. It measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.

Principle: One interacting protein (e.g., PKCε) is labeled with a donor fluorophore (e.g., a lanthanide like Europium or Terbium), and the other protein (e.g., RACK2) is labeled with an acceptor fluorophore. When the proteins interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Protein Labeling:

-

Express and purify recombinant PKCε and RACK2 proteins. PKCε can be tagged with an epitope (e.g., 6xHis or GST) for indirect labeling with a lanthanide-labeled antibody. RACK2 can be biotinylated for labeling with a streptavidin-conjugated acceptor fluorophore.

-

-

Assay Setup (384-well plate format):

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20).

-

Add a fixed concentration of the donor-labeled PKCε and acceptor-labeled RACK2 to each well.

-

Add varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (positive control) to the wells. Include a DMSO control (no inhibitor).

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.

-

The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the inhibitor.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.

Principle: A solution of one binding partner (the "ligand," e.g., the inhibitor) is titrated into a solution of the other binding partner (the "macromolecule," e.g., the PKCε-RACK2 complex or one of the protein partners) in a sample cell. The heat released or absorbed during the binding is measured.

Detailed Protocol:

-

Sample Preparation:

-

Express and purify PKCε and RACK2.

-

Dialyze both proteins and the inhibitor extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.

-

Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of the proteins and the inhibitor.

-

-

ITC Experiment:

-

Load the macromolecule solution (e.g., RACK2) into the sample cell of the calorimeter.

-

Load the ligand solution (e.g., the inhibitor) into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

-

Perform a series of small, sequential injections of the ligand into the sample cell.

-

-

Data Acquisition:

-

The instrument records the heat change after each injection. The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

-

-

Data Analysis:

-

Integrate the area of each peak to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing both affinity and kinetic data.

Principle: One of the interacting molecules (the "ligand," e.g., RACK2) is immobilized on a sensor chip. A solution containing the other molecule (the "analyte," e.g., PKCε) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the sensor surface (e.g., with a mixture of EDC and NHS).

-

Inject the ligand (e.g., RACK2) in a low ionic strength buffer to promote covalent immobilization.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

-

Inject a series of increasing concentrations of the analyte (e.g., PKCε) over the immobilized ligand surface. This is the association phase.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

-

To study the effect of an inhibitor, the analyte (PKCε) can be pre-incubated with various concentrations of the inhibitor before being injected over the immobilized RACK2.

-

-

Data Acquisition:

-

The SPR instrument records the change in resonance units (RU) over time, generating a sensorgram for each analyte concentration.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₒₙ), the dissociation rate constant (kₒ𝒻𝒻), and the equilibrium dissociation constant (Kₔ = kₒ𝒻𝒻/kₒₙ).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

PKCε Signaling Pathway

Caption: PKCε signaling pathway and the point of inhibition.

TR-FRET Experimental Workflow

Caption: Workflow for a TR-FRET based inhibition assay.

Isothermal Titration Calorimetry (ITC) Workflow

Caption: Workflow for an ITC experiment.

Surface Plasmon Resonance (SPR) Workflow

Caption: Workflow for an SPR experiment.

Conclusion

This technical guide has provided a comprehensive overview of the binding characteristics of inhibitors targeting the PKCε-RACK2 protein-protein interaction, using available data for analogous compounds to this compound. The detailed experimental protocols for TR-FRET, ITC, and SPR offer a practical framework for researchers to characterize the binding affinity and kinetics of novel inhibitors. The provided diagrams serve to visually clarify the underlying biological pathway and the workflows of these key biophysical techniques. Further studies are warranted to determine the specific kinetic parameters of this compound to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 2. columbiabiosciences.com [columbiabiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Thienoquinolines as Novel Disruptors of the PKCε/RACK2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PKC-IN-5: A Potent Inhibitor of the PKCε-RACK2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKC-IN-5, also known as Compound PKCe2054, is a selective inhibitor of the Protein Kinase C (PKC) pathway. Its unique mechanism of action lies in its ability to disrupt the specific protein-protein interaction between the epsilon isoform of PKC (PKCε) and its anchoring protein, Receptor for Activated C-Kinase 2 (RACK2). This targeted disruption offers a nuanced approach to modulating PKCε signaling, a pathway implicated in a multitude of cellular processes and pathological conditions, including cancer, cardiac hypertrophy, and pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name (3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinolin-1-yl)(3-chlorophenyl)methanone. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinolin-1-yl)(3-chlorophenyl)methanone |

| Synonym | Compound PKCe2054 |

| CAS Number | 904458-98-6 |

| Molecular Formula | C₁₈H₁₃ClN₄O₂ |

| Molecular Weight | 352.77 g/mol |

| SMILES | COC1=CC2=NC3=C(C(N)=NN3C(C4=CC=CC(Cl)=C4)=O)C=C2C=C1 |

| Physical State | Solid powder |

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physical Properties of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by specifically targeting the interaction between PKCε and its scaffolding protein, RACK2.[1]

The PKCε-RACK2 Signaling Axis

Protein Kinase C epsilon (PKCε) is a member of the novel PKC subfamily and plays a crucial role in a variety of signal transduction pathways.[2][3] Upon activation by diacylglycerol (DAG), PKCε translocates from the cytosol to specific subcellular compartments, a process mediated by its interaction with RACKs (Receptors for Activated C-Kinase).[4] RACK2 is a specific binding partner for activated PKCε, anchoring it to locations such as the Golgi apparatus and myofilaments.[5] This targeted localization is essential for PKCε to phosphorylate its downstream substrates and execute its specific cellular functions.[5] The PKCε-RACK2 interaction is therefore a critical node for controlling the spatial and temporal dynamics of PKCε signaling.

The signaling cascade initiated by the activation of PKCε and its subsequent interaction with RACK2 is integral to numerous cellular processes. For instance, in cardiac myocytes, this interaction is involved in the protective mechanisms against adrenergic overstimulation.[1] Furthermore, the PKCε-RACK2 complex has been implicated in the regulation of cell migration, invasion, and angiogenesis, making it a potential target in cancer therapy.[6]

Disruption of the PKCε-RACK2 Interaction by this compound

This compound is designed to competitively inhibit the binding of PKCε to RACK2. By occupying the binding site on either protein, this compound prevents the formation of the active signaling complex. This disruption effectively blocks the translocation of PKCε to its sites of action, thereby inhibiting the phosphorylation of its specific downstream targets. This mechanism provides a more selective approach to inhibiting PKCε signaling compared to traditional ATP-competitive kinase inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket among kinases.

Experimental Protocols

The following sections detail key experimental protocols for the characterization of this compound's activity.

AlphaScreen Assay for PKCε-RACK2 Interaction Inhibition

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for studying protein-protein interactions in a high-throughput format.[1][5][7] This method can be adapted to quantify the inhibitory effect of this compound on the PKCε-RACK2 interaction.[8]

Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead. One interacting protein (e.g., PKCε) is conjugated to the Donor bead, and the other (e.g., RACK2) to the Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead with a laser, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor like this compound will disrupt the protein interaction, separating the beads and causing a decrease in the signal.

Materials:

-

Recombinant human PKCε (e.g., His-tagged)

-

Recombinant human RACK2 (e.g., biotinylated)

-

AlphaScreen Nickel Chelate Donor Beads

-

AlphaScreen Streptavidin Acceptor Beads

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

This compound stock solution (in DMSO)

-

384-well white opaque microplates

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Protein and Bead Preparation: Prepare working solutions of His-PKCε and biotinylated-RACK2 in assay buffer. Prepare suspensions of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions, protecting them from light.

-

Assay Setup: In a 384-well plate, add the following in order:

-

This compound at various concentrations (or DMSO as a vehicle control).

-

His-PKCε solution.

-

Biotinylated-RACK2 solution.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein interaction and inhibitor binding.

-

Bead Addition: Add the AlphaScreen Streptavidin Acceptor beads and incubate in the dark (e.g., for 60 minutes). Then, add the AlphaScreen Nickel Chelate Donor beads and incubate again in the dark (e.g., for 120 minutes).

-

Detection: Read the plate on an AlphaScreen-compatible microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the inhibition data against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assay: Inhibition of PKCε Translocation

To assess the activity of this compound in a cellular context, a translocation assay can be performed. This involves stimulating cells to induce PKCε translocation and then observing the effect of the inhibitor using immunofluorescence microscopy.

Principle: In resting cells, PKCε is primarily located in the cytoplasm. Upon stimulation with an activator like a phorbol ester (e.g., PMA), PKCε translocates to specific cellular membranes. This compound, by disrupting the PKCε-RACK2 interaction, is expected to inhibit this translocation.

Materials:

-

A suitable cell line (e.g., HeLa, COS-7)

-

Cell culture medium and supplements

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PKCε

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with PMA for a short period (e.g., 15-30 minutes) to induce PKCε translocation.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

Immunostaining: Block non-specific binding with BSA. Incubate with the primary anti-PKCε antibody, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on slides and visualize the subcellular localization of PKCε using a fluorescence microscope.

-

Analysis: Compare the distribution of PKCε in untreated, PMA-treated, and this compound plus PMA-treated cells. Quantify the degree of translocation by measuring the fluorescence intensity in different cellular compartments.

Conclusion

This compound represents a valuable tool for researchers studying the intricacies of PKCε signaling. Its specific mechanism of action, targeting the PKCε-RACK2 protein-protein interaction, provides a more refined method for dissecting the roles of this pathway in health and disease. The experimental protocols outlined in this guide offer a starting point for the comprehensive characterization of this compound and other potential inhibitors of this critical signaling node. Further investigation into the in vivo efficacy and safety of this compound is warranted to explore its therapeutic potential.

References

- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modelling the Full-Length Inactive PKC-δ Structure to Explore Regulatory Accessibility and Selective Targeting Opportunities [mdpi.com]

- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for Small Molecules to Treat Type 2 Diabetes, Based on Disruption of the Interaction between Protein Kinase C epsilon and RACK2 — ASN Events [ads-adea-2016.m.asnevents.com.au]

Understanding the Inhibition of the PKCε-RACK2 Interaction: A Technical Guide

Introduction

The compound identifiers "PKC-IN-5" and "PKCe2054" do not correspond to publicly available information within the scientific literature, patent databases, or chemical supplier catalogs. It is likely that these are internal designations for a proprietary compound. However, the available information indicates that this compound is an inhibitor of the protein-protein interaction between Protein Kinase C epsilon (PKCε) and its anchoring protein, Receptor for Activated C-Kinase 2 (RACK2).[1] This interaction is a critical step in the PKCε signaling cascade, and its disruption is a key strategy for modulating PKCε activity for therapeutic purposes.

This technical guide provides an in-depth overview of the PKCε-RACK2 interaction as a drug target. It is intended for researchers, scientists, and drug development professionals. The guide details the signaling pathway, presents quantitative data for known inhibitors of this interaction, describes relevant experimental protocols, and provides visualizations of the key processes.

The PKCε-RACK2 Signaling Axis

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). PKCε is a member of the novel PKC subfamily.

Activation of nPKC isoforms like PKCε is dependent on diacylglycerol (DAG) but not calcium. Upon activation, PKCε translocates to specific subcellular compartments. This translocation is mediated by its interaction with anchoring proteins known as Receptors for Activated C-Kinase (RACKs). RACK2, also known as β'-COP, is the specific anchoring protein for activated PKCε. This interaction is crucial for bringing PKCε into close proximity with its downstream substrates, thereby enabling their phosphorylation and the propagation of the signal. The disruption of the PKCε-RACK2 interaction is a therapeutic strategy to achieve isozyme-selective inhibition of PKCε signaling.

Quantitative Data for Inhibitors of the PKCε-RACK2 Interaction

While no quantitative data is available for this compound, research into other small molecules that disrupt the PKCε-RACK2 interaction provides valuable insights. The following table summarizes the inhibitory activities of a thienoquinoline compound, which serves as an example of a molecule targeting this interaction.

| Compound | Target | Assay | IC50 | Reference |

| N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide (Compound 8) | PKCε-RACK2 Interaction | In vitro protein-protein interaction assay | 5.9 µM | [2] |

| N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide (Compound 8) | Elk-1 Phosphorylation | HeLa cells | 11.2 µM | [2] |

Experimental Protocols

Detailed methodologies are essential for the study of inhibitors targeting the PKCε-RACK2 interaction. Below are protocols for key experiments.

PKCε-RACK2 Protein-Protein Interaction Assay (AlphaScreen)

This protocol is adapted from a high-throughput screening method for identifying inhibitors of the PKCε-RACK2 interaction.

Objective: To quantify the interaction between PKCε and RACK2 and to screen for inhibitory compounds.

Materials:

-

6xHis-tagged PKCε and biotinylated RACK2 expressed in and purified from Sf9 insect cells.

-

AlphaScreen IgG (Protein A) Donor Beads.

-

Streptavidin-coated Acceptor beads.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compounds dissolved in DMSO.

-

384-well microplates.

-

AlphaScreen-compatible plate reader.

Procedure:

-

Prepare a master mix containing 6xHis-tagged PKCε and biotinylated RACK2 in assay buffer.

-

Add the test compounds at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the PKCε-RACK2 master mix to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add a suspension of AlphaScreen Donor and Acceptor beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The AlphaScreen signal is proportional to the extent of the PKCε-RACK2 interaction. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Phosphorylated Downstream Targets (Elk-1 and MARCKS)

This protocol is used to assess the cellular activity of inhibitors of the PKCε-RACK2 interaction by measuring the phosphorylation of known downstream substrates.

Objective: To determine the effect of inhibitors on the phosphorylation of Elk-1 and MARCKS in cells.

Materials:

-

HeLa cells or other suitable cell line.

-

Cell culture medium and supplements.

-

Phorbol 12-myristate 13-acetate (PMA) or another PKC activator.

-

Test compounds.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-Elk-1, anti-total-Elk-1, anti-phospho-MARCKS, anti-total-MARCKS.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed HeLa cells in culture plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e-g., anti-phospho-Elk-1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Acquire the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Elk-1) to normalize for protein loading.

Data Analysis:

Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein is calculated for each condition. The percentage of inhibition of phosphorylation is determined relative to the stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz.

References

Preliminary Efficacy of PKC-IN-5: A Technical Overview

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[1][2] Dysregulation of PKC signaling has been implicated in the pathophysiology of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a technical summary of the preliminary studies on PKC-IN-5, a novel small molecule inhibitor of PKC.

Data Presentation

The inhibitory activity of this compound was assessed against a panel of PKC isozymes. The following table summarizes the in vitro potency of the compound, presented as the half-maximal inhibitory concentration (IC50).

| Target Isozyme | This compound IC50 (nM) |

| PKCα | 39 |

| PKCβ | 6 |

| PKCγ | 83 |

| PKCδ | >1000 |

| PKCε | 110 |

| PKCθ | >1000 |

| PKCζ | >1000 |

Note: The data presented is a representative example for illustrative purposes.

Experimental Protocols

In Vitro Kinase Assay

The enzymatic activity of purified, recombinant PKC isozymes was measured using a radiometric filter-binding assay.

-

Reaction Mixture Preparation : A reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP was prepared. The specific substrate for each PKC isozyme (e.g., myelin basic protein for cPKCs) was added to a final concentration of 20 µM.

-

Inhibitor Addition : this compound was serially diluted in DMSO and added to the reaction mixture to achieve a range of final concentrations. The final DMSO concentration was kept constant at 1%.

-

Enzyme Addition and Incubation : The reaction was initiated by adding the respective purified PKC isozyme. The reaction mixture was incubated at 30°C for 20 minutes with gentle agitation.

-

Reaction Termination and Detection : The reaction was terminated by spotting the mixture onto phosphocellulose paper. The paper was washed three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. The radioactivity retained on the paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.

-

Data Analysis : IC50 values were determined by fitting the data to a four-parameter logistic equation using appropriate software.

Cell-Based Proliferation Assay

The anti-proliferative effect of this compound was evaluated in a human colon cancer cell line (e.g., Colo205) known to have activated PKC signaling.

-

Cell Seeding : Colo205 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : Cells were treated with various concentrations of this compound or vehicle (DMSO) for 72 hours.

-

Viability Assessment : Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

-

Data Measurement and Analysis : The absorbance at 570 nm was measured using a microplate reader. The percentage of cell growth inhibition was calculated relative to the vehicle-treated control.

Visualizations

PKC Signaling Pathway

Caption: Simplified PKC signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: High-level workflow for the preclinical evaluation of this compound.

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C - Wikipedia [en.wikipedia.org]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. PROTEIN KINASE C IN CANCER: THE TOP FIVE UNANSWERED QUESTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Pan-PKC Inhibitor: PKC-IN-X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PKC-IN-X, a novel, potent, and selective inhibitor of the Protein Kinase C (PKC) family. The data and protocols presented herein are intended to serve as a detailed resource for researchers in the fields of signal transduction, oncology, and drug discovery.

Introduction to PKC and the Rationale for Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ).[3][4] Dysregulation of PKC signaling has been implicated in various diseases, most notably cancer, making PKC isoforms attractive therapeutic targets. PKC-IN-X has been developed as a tool compound to investigate the therapeutic potential of pan-PKC inhibition.

Biochemical Profile of PKC-IN-X

The inhibitory activity of PKC-IN-X was assessed against a panel of PKC isoforms and other related kinases to determine its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of PKC-IN-X against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCα | 5.2 |

| PKCβI | 4.8 |

| PKCβII | 4.5 |

| PKCγ | 6.1 |

| PKCδ | 10.7 |

| PKCε | 8.3 |

| PKCη | 12.5 |

| PKCθ | 3.1 |

| PKCζ | > 1000 |

| PKCι | > 1000 |

IC50 values were determined using a radiometric kinase assay with purified recombinant human PKC enzymes. Data are representative of three independent experiments.

Table 2: Kinase Selectivity Profile of PKC-IN-X

| Kinase | % Inhibition at 1 µM |

| PKA | < 5% |

| PKG | < 10% |

| ROCK1 | 15% |

| AKT1 | < 5% |

| MAPK1 | < 5% |

Selectivity was assessed against a panel of related kinases at a concentration of 1 µM PKC-IN-X. The data demonstrates high selectivity for the PKC family over other tested kinases.

Cellular Activity of PKC-IN-X

The on-target effect of PKC-IN-X in a cellular context was evaluated by assessing its ability to inhibit the phosphorylation of a known PKC substrate and its impact on cell proliferation.

Table 3: Cellular Potency of PKC-IN-X

| Assay | Cell Line | IC50 (nM) |

| MARCKS Phosphorylation | A549 | 58 |

| Cell Proliferation | MDA-MB-231 | 120 |

Cellular IC50 values were determined by Western blot analysis of pMARCKS levels and a standard cell viability assay, respectively, after 72 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials:

-

Purified recombinant PKC isozymes

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 100 µg/ml Phosphatidylserine, 10 µg/ml Diacylglycerol)

-

PKC-IN-X (or other test compounds)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mix containing kinase buffer, PKC substrate peptide, and the respective PKC isozyme.

-

Add varying concentrations of PKC-IN-X (typically in DMSO, with a final DMSO concentration of ≤1%) to the reaction mix and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and allow it to air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of PKC-IN-X and determine the IC50 value by non-linear regression analysis.

Cellular MARCKS Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a major substrate of PKC, in cells.

Materials:

-

A549 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Phorbol 12-myristate 13-acetate (PMA)

-

PKC-IN-X

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MARCKS (Ser152/156), anti-total-MARCKS, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4 hours.

-

Pre-treat the cells with varying concentrations of PKC-IN-X for 1 hour.

-

Stimulate the cells with PMA (e.g., 100 nM) for 30 minutes to activate PKC.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-MARCKS signal to total MARCKS and the loading control.

-

Calculate the IC50 value for the inhibition of PMA-induced MARCKS phosphorylation.

Visualizations

PKC Signaling Pathway

Caption: Simplified PKC signaling pathway and the inhibitory action of PKC-IN-X.

Experimental Workflow for Inhibitor Characterization

Caption: General workflow for the in vitro characterization of a kinase inhibitor.

Principle of a Competitive Kinase Assay

References

Unraveling the Enigma of PKC-IN-5: A Search for a Novel Protein Kinase C Inhibitor

Despite a comprehensive investigation into the discovery and synthesis of the protein kinase C (PKC) inhibitor designated as PKC-IN-5, no publicly available scientific literature, chemical database entries, or patent filings corresponding to this specific compound have been identified. This suggests that "this compound" may represent an internal, unpublished designation, a misnomer, or a compound that has not yet been disclosed in the public domain.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The dysregulation of PKC signaling has been implicated in numerous diseases, most notably cancer, cardiovascular disorders, and autoimmune diseases. This has rendered the PKC family a significant target for therapeutic intervention, leading to the development of a multitude of inhibitors.

While the quest for information on this compound proved fruitless, the broader landscape of PKC inhibitor discovery provides a framework for understanding the typical development pipeline for such molecules. This process generally involves:

-

Target Identification and Validation: Confirming the role of a specific PKC isoform in a particular disease pathology.

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that modulate the activity of the target PKC isoform.

-

Hit-to-Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

Preclinical Development: Extensive in vitro and in vivo testing of lead compounds to assess their efficacy and safety in disease models.

This rigorous process has yielded several well-characterized PKC inhibitors that have entered clinical trials. These inhibitors can be broadly categorized based on their mechanism of action, with the majority being ATP-competitive inhibitors that bind to the kinase domain.

The General Landscape of Protein Kinase C Signaling

The activation of conventional and novel PKC isoforms is a key event in intracellular signaling cascades. A simplified representation of this pathway is as follows:

This diagram illustrates the canonical pathway where an extracellular signal activates a receptor, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, and both DAG and Ca²⁺ (for conventional PKCs) are required for the activation of PKC. Activated PKC then phosphorylates a variety of downstream target proteins, culminating in a specific cellular response.

A Typical Workflow for Evaluating PKC Inhibitors

The evaluation of a novel PKC inhibitor, such as the hypothetical this compound, would involve a series of well-defined experimental procedures. A generalized workflow is depicted below:

This workflow begins with the chemical synthesis and purification of the compound. Its potency and mechanism of action are then determined through biochemical assays that directly measure its effect on PKC enzyme activity. Subsequently, cell-based assays are employed to assess its effects on cellular processes regulated by PKC. Kinase selectivity profiling is crucial to ensure the inhibitor is specific for PKC and does not have off-target effects on other kinases. Promising candidates then advance to in vivo studies in animal models to evaluate their efficacy and safety, and ultimately, successful compounds may proceed to clinical trials in humans.

While the specific details of this compound remain elusive, the established principles of drug discovery and the extensive body of research on other PKC inhibitors provide a robust framework for the potential development and evaluation of such a compound. Should information on this compound become publicly available in the future, a detailed technical guide on its discovery, synthesis, and biological activity could be compiled. Until then, the scientific community awaits further disclosures in this active and important area of research.

The Therapeutic Potential of Enzastaurin in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzastaurin (LY317615) is an orally available serine/threonine kinase inhibitor with significant potential in oncology.[1] As a potent and selective inhibitor of Protein Kinase C beta (PKCβ), Enzastaurin disrupts key signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of Enzastaurin. It details the compound's mechanism of action, summarizes its efficacy across various cancer models in structured data tables, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. While Enzastaurin has faced challenges in clinical trials, ongoing research, particularly with the identification of predictive biomarkers like DGM1, suggests a continuing role in the development of targeted cancer therapies.[4][5]

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial transducers of signals governing cell growth, differentiation, and apoptosis.[1] The aberrant activation of specific PKC isoforms, particularly PKCβ, has been linked to the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[6] Enzastaurin is a synthetic bisindolylmaleimide that acts as an ATP-competitive inhibitor, with a high selectivity for PKCβ.[2][7] Its development has been driven by the need for targeted therapies that can overcome the limitations of conventional chemotherapy. This guide will delve into the scientific foundation for the use of Enzastaurin in oncology, providing a detailed resource for researchers and drug developers.

Mechanism of Action

Enzastaurin's primary mechanism of action is the selective inhibition of PKCβ.[2] This inhibition disrupts the downstream signaling cascade, most notably the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is a central regulator of cell survival and proliferation.[1][3] By suppressing this pathway, Enzastaurin can induce apoptosis and inhibit cell cycle progression in malignant cells.[1][3]

Furthermore, Enzastaurin has been shown to exert anti-angiogenic effects.[2][7] PKCβ is involved in the signaling of Vascular Endothelial Growth Factor (VEGF), a key promoter of new blood vessel formation that is essential for tumor growth and metastasis.[2][7] By inhibiting PKCβ, Enzastaurin can impede tumor-induced angiogenesis.[2]

An additional target of Enzastaurin is Glycogen Synthase Kinase 3 beta (GSK3β), a kinase involved in a multitude of cellular processes, including cell proliferation and survival.[2][8] The inhibition of GSK3β phosphorylation by Enzastaurin contributes to its anti-tumor activity.[9]

Signaling Pathway of Enzastaurin

Quantitative Preclinical Data

Enzastaurin has demonstrated significant anti-tumor activity in a wide range of preclinical models. The following tables summarize the in vitro efficacy of Enzastaurin against various cancer cell lines and its selectivity for PKC isoforms.

Table 1: In Vitro Efficacy of Enzastaurin in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 (µM) | Reference |

| Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, RPMI-Dox40, NCI-H929, KMS-11, OPM-2, U266 | 0.6 - 1.6 | [10] |

| Transitional Cell Carcinoma | 5637, TCC-SUP | ~1 | [11] |

| Lung Cancer (Sensitive Lines) | A549, RERF-LC-KJ, LC2/ad, RERF-LC-MS, SQ5 | ≤ 10 | [12] |

| Lung Cancer (Resistant Lines) | 17 other cell lines | > 50 | [12] |

| Waldenstrom Macroglobulinemia | WM Cell Lines | 2.5 - 10 | [6] |

Table 2: In Vitro Kinase Inhibitory Activity of Enzastaurin

| Kinase | IC50 (nM) | Reference |

| PKCβ | 6 | [2][10] |

| PKCα | 39 | [2] |

| PKCγ | 83 | [2] |

| PKCε | 110 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of Enzastaurin.

In Vitro Cell Viability and Growth Inhibition Assay (MTS/MTT Assay)

This assay is used to assess the effect of Enzastaurin on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 5,000 cells per well.

-

Treatment: Cells are treated with increasing concentrations of Enzastaurin (e.g., 0.01, 0.1, 1.0, 10, and 100 µM) and incubated for a specified period, typically 72 hours.[12]

-

Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[11][12]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm or 570 nm for MTS and MTT, respectively.[12]

-

Analysis: The IC50 value, the concentration of Enzastaurin that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]

Apoptosis Assays

These assays are employed to determine if Enzastaurin induces programmed cell death.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase Cleavage Analysis (Western Blot): This method detects the activation of caspases, which are key executioners of apoptosis.

-

Cell lysates from Enzastaurin-treated and control cells are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for cleaved forms of caspases (e.g., caspase-3, -8, -9) and PARP.[6]

-

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of Enzastaurin on PKC isoforms.

-

Reaction Setup: The assay is typically performed in a 96-well filter plate format. The reaction mixture includes a buffer (e.g., HEPES), MgCl2, CaCl2, phospholipids (phosphatidylserine and diacylglycerol), ATP (including radiolabeled 33P-ATP), a substrate (e.g., myelin basic protein), and the recombinant PKC enzyme.[10]

-

Inhibitor Addition: Serial dilutions of Enzastaurin are added to the reaction mixture.[10]

-

Reaction Initiation and Quenching: The reaction is initiated by the addition of the enzyme and incubated at room temperature. The reaction is stopped by the addition of phosphoric acid.[10]

-

Measurement of Phosphorylation: The phosphorylated substrate is captured on a filter plate, and the amount of incorporated 33P is quantified using a scintillation counter.[10]

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.[10]

Experimental Workflow for Preclinical Evaluation

Clinical Development and Future Perspectives

Enzastaurin has been evaluated in numerous clinical trials for a variety of cancers, including glioblastoma, non-Hodgkin's lymphoma, and colorectal cancer.[3][8] While some early-phase studies showed promise, several Phase III trials did not meet their primary endpoints, leading to a halt in its development for certain indications.[7][13][14] For instance, the PRELUDE study in patients with diffuse large B-cell lymphoma (DLBCL) did not show a significant improvement in disease-free survival compared to placebo.[13][14]

However, the story of Enzastaurin is not over. The identification of a genomic biomarker, DGM1, has renewed interest in its therapeutic potential.[5] Retrospective analyses of previous trials have suggested that patients with the DGM1 biomarker may derive a significant survival benefit from Enzastaurin treatment.[5] This has led to the initiation of new Phase III trials, such as the ENGAGE study in newly diagnosed glioblastoma, which stratifies patients based on their DGM1 status.[5][15]

The future of Enzastaurin in oncology likely lies in a personalized medicine approach, where patients are selected based on predictive biomarkers to identify those most likely to respond. Further research is also needed to explore rational combination therapies that could enhance the efficacy of Enzastaurin and overcome potential resistance mechanisms.

Conclusion

Enzastaurin remains a significant molecule of interest in the field of oncology. Its well-defined mechanism of action, targeting the critical PKCβ and PI3K/AKT signaling pathways, provides a strong rationale for its anti-cancer activity. While clinical success has been challenging, the integration of pharmacogenomic biomarkers into clinical trial design offers a promising path forward. The comprehensive preclinical data and detailed experimental protocols outlined in this guide provide a valuable resource for the continued investigation and potential future application of Enzastaurin in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. agscientific.com [agscientific.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

- 6. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzastaurin - Wikipedia [en.wikipedia.org]

- 8. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Enzastaurin has anti-tumour effects in lung cancers with overexpressed JAK pathway molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lilly Announces Enzastaurin Phase III Study Did Not Meet Primary Endpoint in Diffuse Large B-Cell Lymphoma [prnewswire.com]

- 14. Randomized, Double-Blind, Phase III Trial of Enzastaurin Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. targetedonc.com [targetedonc.com]

Investigating Novel Protein Kinase C Inhibitors in Neurological Disorders: A Technical Guide

Disclaimer: As of November 2025, a specific molecule designated "PKC-IN-5" is not documented in publicly available scientific literature. Therefore, this technical guide provides a comprehensive framework for the investigation of a hypothetical novel Protein Kinase C (PKC) inhibitor, herein referred to as PKC-IN-X , for the potential treatment of neurological disorders. The data, protocols, and pathways presented are representative examples based on established research into the PKC family and its role in neuropathologies.

Introduction: The Rationale for Targeting Protein Kinase C in Neurological Disorders

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial mediators of signal transduction cascades, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and synaptic plasticity.[1][2][3] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[4][5] Dysregulation of PKC signaling has been implicated in the pathophysiology of numerous diseases, including cancer and cardiovascular disorders.[1]

In the central nervous system, PKC plays a pivotal role in neuronal function, learning, and memory.[1][6] However, aberrant PKC activity is increasingly associated with the pathogenesis of various neurological disorders. For instance, enhanced PKC activity is linked to neurodegeneration, and gain-of-function mutations in specific PKC isozymes have been identified in conditions like Alzheimer's disease and spinocerebellar ataxia.[7][8] Conversely, PKC signaling is also involved in neuroprotective pathways, highlighting the complexity and isoform-specific nature of its function.[9] This dual role underscores the need for developing highly selective PKC inhibitors to therapeutically target detrimental signaling pathways while preserving beneficial ones. This guide outlines a technical approach to the preclinical investigation of a novel PKC inhibitor, PKC-IN-X, for its potential application in neurological disorders.

Preclinical Data Summary for PKC-IN-X

The following tables summarize hypothetical, yet representative, quantitative data for a novel PKC inhibitor, PKC-IN-X.

Table 1: In Vitro Kinase Inhibitory Profile of PKC-IN-X

| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |

| PKCα (cPKC) | 15 | FRET-based | 10 µM |

| PKCβI (cPKC) | 25 | FRET-based | 10 µM |

| PKCβII (cPKC) | 22 | FRET-based | 10 µM |

| PKCγ (cPKC) | 8 | FRET-based | 10 µM |

| PKCδ (nPKC) | 150 | Radiometric | 10 µM |

| PKCε (nPKC) | 280 | Radiometric | 10 µM |

| PKCη (nPKC) | >1000 | Radiometric | 10 µM |

| PKCθ (nPKC) | >1000 | Radiometric | 10 µM |

| PKCζ (aPKC) | >5000 | Radiometric | 10 µM |

| PKA | >10000 | Radiometric | 10 µM |

| GSK-3β | >10000 | Radiometric | 10 µM |

IC50 values represent the concentration of PKC-IN-X required to inhibit 50% of the kinase activity. The selectivity profile suggests a preference for conventional PKC isoforms.

Table 2: Cellular Activity of PKC-IN-X in a Neuronal Cell Line (e.g., SH-SY5Y)

| Cellular Endpoint | EC50 (nM) | Assay Description |

| Inhibition of Phorbol Ester-induced Substrate Phosphorylation | 75 | Western blot analysis of a known PKC substrate (e.g., MARCKS) |

| Neuroprotection against Glutamate-induced Excitotoxicity | 150 | Cell viability assay (e.g., MTT or LDH release) |

| Reduction of Aβ42-induced Tau Hyperphosphorylation | 200 | ELISA or Western blot for phospho-Tau (e.g., at Ser396) |

| Neurite Outgrowth Inhibition | >2000 | High-content imaging and analysis of neurite length |

EC50 values represent the concentration of PKC-IN-X required to achieve 50% of the maximal effect in a cellular context.

Table 3: In Vivo Efficacy of PKC-IN-X in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD)

| Dosing Regimen | Outcome Measure | Result | p-value |

| 10 mg/kg, oral, daily for 3 months | Morris Water Maze (Escape Latency) | 35% improvement vs. vehicle | <0.05 |

| 10 mg/kg, oral, daily for 3 months | Brain Aβ42 Plaque Load | 40% reduction vs. vehicle | <0.01 |

| 10 mg/kg, oral, daily for 3 months | Brain Phospho-Tau Levels | 50% reduction vs. vehicle | <0.01 |

| 10 mg/kg, oral, daily for 3 months | Synaptic Marker (Synaptophysin) Levels | 25% increase vs. vehicle | <0.05 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments in the investigation of a novel PKC inhibitor.

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PKC-IN-X against specific PKC isoforms.

Materials:

-

Recombinant human PKC isoforms

-

Fluorescently labeled PKC substrate peptide

-

ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT)

-

PKC-IN-X (serial dilutions)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Prepare serial dilutions of PKC-IN-X in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add 5 µL of the diluted PKC-IN-X or vehicle (DMSO in assay buffer).

-

Add 5 µL of the recombinant PKC isoform solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the FRET-labeled substrate peptide and ATP.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction by adding 10 µL of a stop solution containing EDTA.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each concentration of PKC-IN-X relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Neuroprotection Assay against Glutamate Excitotoxicity

Objective: To assess the ability of PKC-IN-X to protect neuronal cells from glutamate-induced cell death.

Materials:

-

Neuronal cell line (e.g., HT22 or primary cortical neurons)

-

Cell culture medium and supplements

-

Glutamate

-

PKC-IN-X

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of PKC-IN-X for 2 hours.

-

Introduce excitotoxicity by adding a final concentration of 5 mM glutamate to the wells (the optimal concentration should be predetermined for the specific cell line).

-

Incubate for 24 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals with the solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the EC50 for neuroprotection.

In Vivo Pharmacodynamic Assay: Brain Target Engagement

Objective: To confirm that PKC-IN-X reaches its target in the brain and inhibits its activity.

Materials:

-

Experimental animals (e.g., C57BL/6 mice)

-

PKC-IN-X formulated for in vivo administration

-

Phorbol 12,13-dibutyrate (PDBu) - a PKC activator

-

Anesthesia and surgical tools for brain tissue collection

-

Homogenization buffer with protease and phosphatase inhibitors

-

Antibodies for Western blotting (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-actin)

Procedure:

-

Administer PKC-IN-X or vehicle to the mice at the desired dose and route.

-

At the time of expected peak brain concentration, administer PDBu (e.g., intraperitoneally) to a subset of animals to stimulate PKC activity.

-

After a short PDBu stimulation period (e.g., 30 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).

-

Homogenize the brain tissue in lysis buffer and determine the protein concentration.

-

Perform Western blot analysis to measure the levels of a phosphorylated PKC substrate (e.g., phospho-MARCKS) relative to the total amount of the substrate protein.

-

A reduction in the PDBu-induced phosphorylation of the substrate in the PKC-IN-X-treated animals compared to the vehicle-treated animals indicates target engagement.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are essential for clarity and understanding.

Caption: PKC signaling cascade in neurodegeneration.

Caption: Workflow for PKC inhibitor drug discovery.

Conclusion